

6-Undecanone: A Technical Guide for Fragrance Applications

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Compound of Interest

Compound Name: 6-Undecanone

Cat. No.: B1294626

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Introduction

6-Undecanone, also known as amyl ketone or dipentyl ketone, is a symmetrical aliphatic ketone with a characteristic fruity odor.^[1] As a fragrance ingredient, it contributes to the scent profiles of various consumer products. This technical guide provides an in-depth overview of the chemical and physical properties, safety data, and analytical and synthetic methodologies relevant to **6-Undecanone** for its application in the fragrance industry. The information is intended for a technical audience and details experimental protocols and relevant biological pathways.

Chemical and Physical Properties

6-Undecanone is a colorless to pale yellow liquid at room temperature.^{[1][2]} It is characterized by an undecane carbon chain with a ketone functional group at the sixth position.^[2] A comprehensive summary of its chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **6-Undecanone**

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₂ O	[2][3]
Molecular Weight	170.29 g/mol	[2][3]
CAS Number	927-49-1	[1][2][3]
FEMA Number	4022	[1]
Appearance	Colorless to pale yellow liquid	[1][2]
Odor	Fruity	[1]
Melting Point	14.6 °C	[1]
Boiling Point	228 °C	[1]
Density	0.831 g/mL at 25 °C	[1]
Refractive Index	n _{20/D} 1.4270	[1]
Flash Point	191 °F (88.3 °C)	[1]
Solubility	Insoluble in water; soluble in ethanol and other organic solvents.	[2]
Vapor Pressure	0.081 mmHg at 25 °C	
LogP	4.09	[1]

Safety and Regulatory Information

The safety of **6-Undecanone** as a fragrance ingredient is supported by toxicological data and its status as a Generally Recognized as Safe (GRAS) substance by the Flavor and Extract Manufacturers Association (FEMA).[4] A summary of key safety data is provided in Table 2.

Table 2: Toxicological Data for **6-Undecanone**

Endpoint	Result	Reference
Acute Oral Toxicity (rat)	LD ₅₀ : > 5 g/kg	
Acute Dermal Toxicity (rabbit)	LD ₅₀ : > 5 g/kg	
Skin Irritation (rabbit)	Non-irritating	
Eye Irritation (rabbit)	Non-irritating	
Skin Sensitization (human)	Not a sensitizer	

The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of aliphatic ketones, which supports the safe use of **6-Undecanone** in fragrance formulations under current commercial practices.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

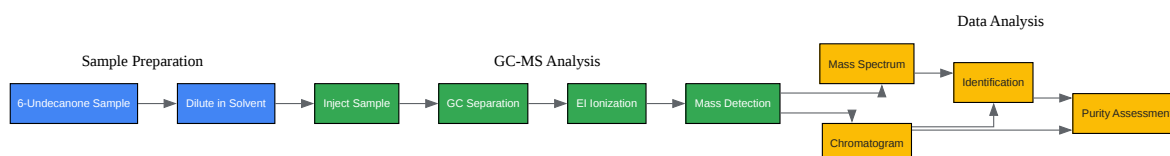
GC-MS is a fundamental technique for the identification and purity assessment of volatile fragrance ingredients like **6-Undecanone**.

Objective: To identify and quantify **6-Undecanone** in a sample and to determine its purity.

Methodology:

- Sample Preparation: Dilute the **6-Undecanone** sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).
 - Injector Temperature: 250 °C.

- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: Increase to 240 °C at a rate of 10 °C/minute.
 - Final hold: 240 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
- Injection Volume: 1 µL.
- Injection Mode: Splitless.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.
- Data Analysis: The retention time of the peak corresponding to **6-Undecanone** is used for identification by comparison with a known standard. The mass spectrum is compared with a reference library (e.g., NIST) to confirm the identity. Purity is determined by calculating the peak area percentage of **6-Undecanone** relative to the total peak areas in the chromatogram.



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Figure 1: Workflow for GC-MS analysis of **6-Undecanone**.

Sensory Evaluation using Gas Chromatography-Olfactometry (GC-O)

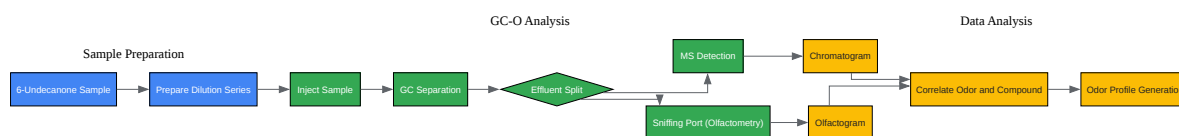
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception to identify odor-active compounds.

Objective: To characterize the odor profile of **6-Undecanone** and identify any trace impurities that may contribute to its overall scent.

Methodology:

- **Panelist Selection and Training:** Select a panel of trained sensory assessors based on their ability to detect and describe different odors consistently.
- **Sample Preparation:** Prepare a dilution series of the **6-Undecanone** sample in an odorless solvent (e.g., diethyl phthalate) to determine the odor detection threshold.
- **Instrumentation:** A gas chromatograph equipped with a sniffing port (olfactometer) and a mass spectrometer detector. A splitter is used to direct the column effluent to both the MS detector and the sniffing port.
- **GC-O Conditions:**

- Use the same GC conditions as described in the GC-MS protocol (Section 4.1).
- The sniffing port should be heated to prevent condensation and supplied with humidified air to prevent nasal dehydration of the panelist.
- Sensory Assessment:
 - Each panelist sniffs the effluent from the sniffing port as the chromatogram is being acquired.
 - Panelists record the time at which they detect an odor and provide a detailed description of its character (e.g., fruity, waxy, green) and intensity on a predefined scale.
- Data Analysis: The olfactogram (a plot of odor intensity versus retention time) is aligned with the chromatogram from the MS detector. This allows for the correlation of specific odors with the chemical compounds identified by the mass spectrometer.



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Figure 2: Workflow for sensory evaluation using GC-O.

Synthesis of 6-Undecanone

Two primary methods for the synthesis of **6-Undecanone** are the ketonization of hexanoic acid and the oxidation of 6-undecanol.

Objective: To synthesize **6-Undecanone** via the decarboxylative coupling of hexanoic acid.

Methodology:

- **Reaction Setup:** A packed-bed reactor is loaded with a solid acid catalyst, such as zirconia (ZrO_2) or ceria-zirconia.
- **Reagents:**
 - Hexanoic acid ($\geq 99\%$ purity).
 - Inert carrier gas (e.g., nitrogen or helium).
- **Reaction Conditions:**
 - Temperature: 350-450 °C.
 - Pressure: Atmospheric pressure.
 - Feed: Hexanoic acid is vaporized and passed through the catalyst bed with the carrier gas.
- **Product Collection:** The reactor effluent is cooled to condense the liquid products, which primarily consist of **6-Undecanone**, unreacted hexanoic acid, and water.
- **Purification:** The crude product is purified by fractional distillation under reduced pressure to isolate **6-Undecanone**.
- **Characterization:** The identity and purity of the synthesized **6-Undecanone** are confirmed using GC-MS and ^1H NMR spectroscopy.

Objective: To synthesize **6-Undecanone** by the oxidation of the corresponding secondary alcohol.

Methodology:

- **Reaction Setup:** A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- **Reagents:**

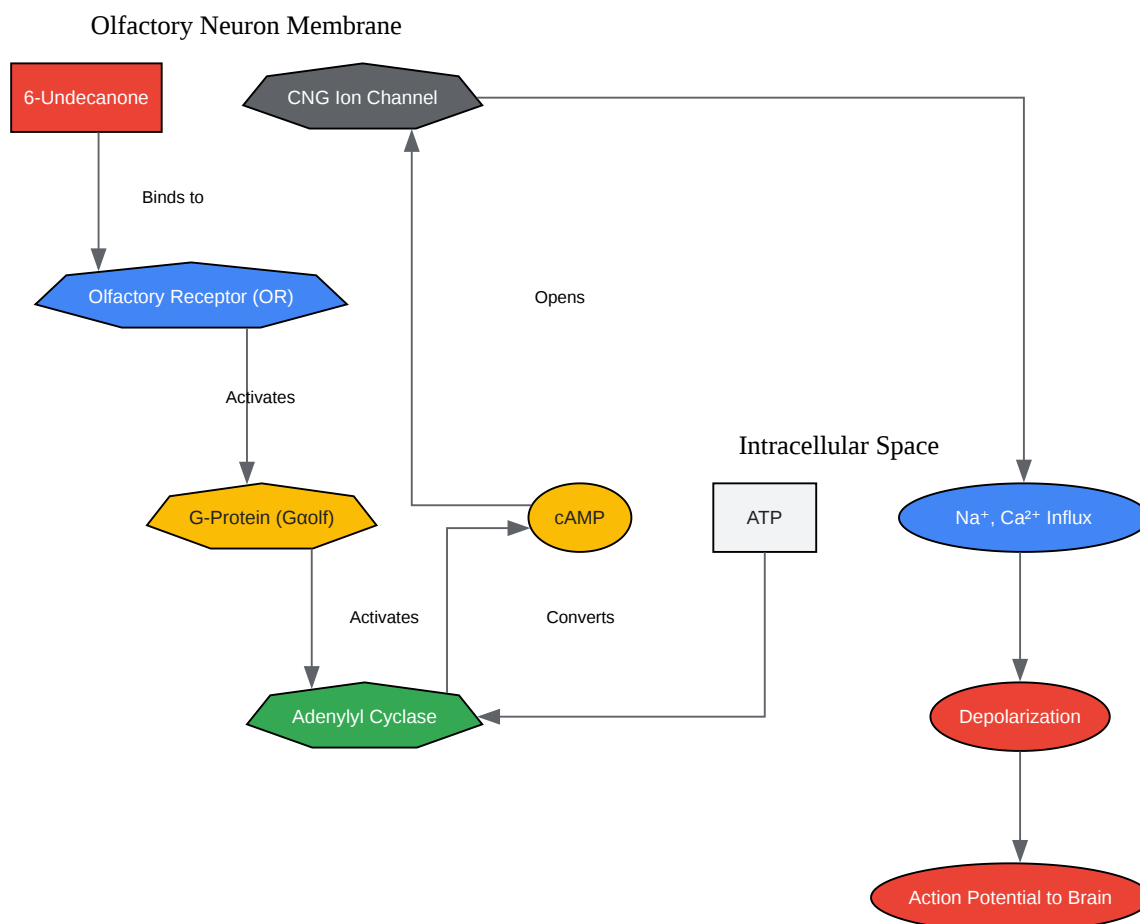
- 6-Undecanol.
- Pyridinium chlorochromate (PCC) as the oxidizing agent.
- Dichloromethane (anhydrous) as the solvent.
- Celite or silica gel.
- Procedure:
 - Dissolve 6-undecanol in anhydrous dichloromethane in the reaction flask.
 - Add PCC and Celite to the solution. The Celite helps to prevent the formation of a tarry residue.
 - Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup:
 - Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
 - Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel or by distillation to obtain pure **6-Undecanone**.
- Characterization: Confirm the structure and purity of the product using GC-MS and ^1H NMR spectroscopy.

Olfactory Signaling Pathway

The perception of **6-Undecanone**'s fruity odor is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a G-protein coupled receptor (GPCR) signaling cascade.

Mechanism of Olfactory Transduction:

- **Binding:** A molecule of **6-Undecanone** binds to a specific OR.
- **G-Protein Activation:** This binding causes a conformational change in the OR, which activates an associated G-protein (G α olf).
- **Adenylyl Cyclase Activation:** The activated G α olf subunit dissociates and activates adenylyl cyclase.
- **cAMP Production:** Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
- **Ion Channel Opening:** cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
- **Depolarization:** The opening of CNG channels allows an influx of Na⁺ and Ca²⁺ ions, leading to depolarization of the neuron's membrane.
- **Signal Transmission:** This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the fruity odor of **6-Undecanone**.



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Figure 3: Olfactory G-protein signaling pathway for **6-Undecanone**.

Conclusion

6-Undecanone is a well-characterized fragrance ingredient with a favorable safety profile. The experimental protocols and pathway information provided in this guide offer a comprehensive

technical resource for researchers and professionals in the fragrance and related industries. The detailed methodologies for analysis and synthesis, along with an understanding of its mechanism of olfactory perception, are crucial for its effective and safe application in consumer products.

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